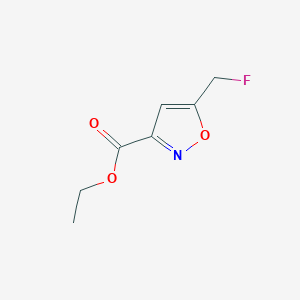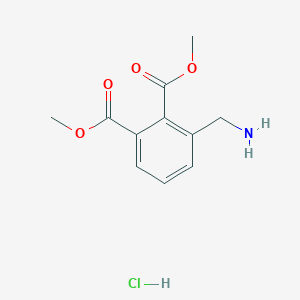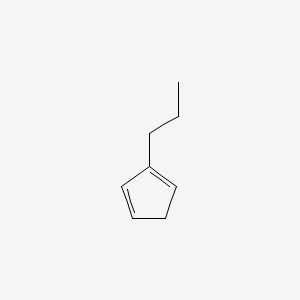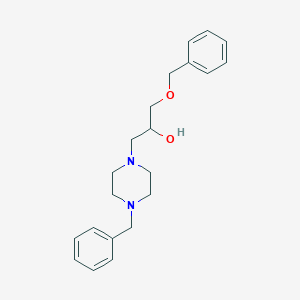
(3-tert-Butoxycarbonylamino-cyclobutylidene)-acetic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(3-((tert-butoxycarbonyl)amino)cyclobutylidene)acetate: is a complex organic compound that features a cyclobutylidene ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a methyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3-((tert-butoxycarbonyl)amino)cyclobutylidene)acetate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor to form the cyclobutylidene ring, followed by the introduction of the Boc-protected amino group and the esterification to form the methyl ester. The reaction conditions often require the use of strong bases or acids, and the reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2-(3-((tert-butoxycarbonyl)amino)cyclobutylidene)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the Boc protecting group or to reduce other functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine by removing the Boc group.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, Methyl 2-(3-((tert-butoxycarbonyl)amino)cyclobutylidene)acetate is used as an intermediate in the preparation of more complex molecules
Biology and Medicine: The compound’s potential biological activity makes it of interest in medicinal chemistry. It can be used in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors. Its Boc-protected amino group can be deprotected under mild conditions, allowing for further functionalization.
Industry: In the chemical industry, this compound can be used in the production of specialty chemicals and materials. Its reactivity and structural features make it suitable for use in the synthesis of polymers, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism by which Methyl 2-(3-((tert-butoxycarbonyl)amino)cyclobutylidene)acetate exerts its effects depends on the specific reactions it undergoes. The Boc protecting group can be removed under acidic conditions, revealing a free amine that can participate in further chemical reactions. The cyclobutylidene ring provides a rigid framework that can influence the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
- Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate
- Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate
- Methyl (2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoyl)amino)acetate
Uniqueness: Methyl 2-(3-((tert-butoxycarbonyl)amino)cyclobutylidene)acetate is unique due to its cyclobutylidene ring, which imparts rigidity and distinct reactivity compared to other similar compounds. The presence of the Boc-protected amino group also allows for selective deprotection and further functionalization, making it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
154748-64-8 |
|---|---|
Formule moléculaire |
C12H19NO4 |
Poids moléculaire |
241.28 g/mol |
Nom IUPAC |
methyl 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutylidene]acetate |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-9-5-8(6-9)7-10(14)16-4/h7,9H,5-6H2,1-4H3,(H,13,15) |
Clé InChI |
MREDTHNYKZZDIK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CC(=CC(=O)OC)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Methyl 2-phenyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B13983441.png)




![[1-(2-Hydroxy-2-methylpropyl)-3-methylpyrazol-4-yl]boronic acid](/img/structure/B13983488.png)


